(2,2,5,5-Tetramethyloxolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,5,5-Tetramethyloxolan-3-yl)methanol is a chemical compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is also known by its IUPAC name, (2,2,5,5-tetramethyltetrahydrofuran-3-yl)methanol . This compound is characterized by its tetrahydrofuran ring structure substituted with four methyl groups and a hydroxymethyl group.
Scientific Research Applications
(2,2,5,5-Tetramethyloxolan-3-yl)methanol has several scientific research applications:
Safety and Hazards
Preparation Methods
The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2,2,5,5-tetramethyloxolane with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(2,2,5,5-Tetramethyloxolan-3-yl)methanol undergoes several types of chemical reactions, including:
Mechanism of Action
The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)methanol involves its interaction with molecular targets through its hydroxymethyl group. This group can form hydrogen bonds and undergo nucleophilic attacks, making the compound reactive in various chemical and biochemical pathways . The tetrahydrofuran ring structure provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
(2,2,5,5-Tetramethyloxolan-3-yl)methanol can be compared with similar compounds such as:
(2,2,5,5-Tetramethyloxolane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2,2,5,5-Tetramethyltetrahydrofuran-3-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(2,2,5,5-tetramethyloxolan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFICEJVUHYLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.